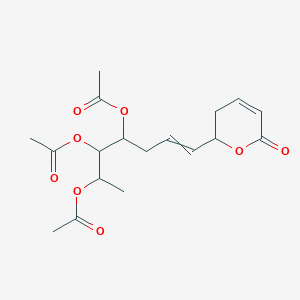
1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate is a complex organic compound featuring a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate typically involves multi-step organic reactions. The starting materials often include pyran derivatives and acetic anhydride. The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with similar structural features.
3,4-Dihydro-2H-pyran: Another pyran derivative with comparable reactivity.
Uniqueness
1-(6-Oxo-3,6-dihydro-2H-pyran-2-yl)hept-1-ene-4,5,6-triyl triacetate is unique due to its specific functional groups and structural complexity
Properties
CAS No. |
918139-23-8 |
|---|---|
Molecular Formula |
C18H24O8 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-7-(6-oxo-2,3-dihydropyran-2-yl)hept-6-en-2-yl] acetate |
InChI |
InChI=1S/C18H24O8/c1-11(23-12(2)19)18(25-14(4)21)16(24-13(3)20)9-5-7-15-8-6-10-17(22)26-15/h5-7,10-11,15-16,18H,8-9H2,1-4H3 |
InChI Key |
MCXAMJAYXFXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(CC=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















